Benzene, 1,1'-[(trichlorosilyl)methylene]bis- Benzene, 1,1'-[(trichlorosilyl)methylene]bis-
Brand Name: Vulcanchem
CAS No.: 18089-94-6
VCID: VC21264131
InChI: InChI=1S/C13H11Cl3Si/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](Cl)(Cl)Cl
Molecular Formula: C13H11Cl3Si
Molecular Weight: 301.7 g/mol

Benzene, 1,1'-[(trichlorosilyl)methylene]bis-

CAS No.: 18089-94-6

Cat. No.: VC21264131

Molecular Formula: C13H11Cl3Si

Molecular Weight: 301.7 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1,1'-[(trichlorosilyl)methylene]bis- - 18089-94-6

Specification

CAS No. 18089-94-6
Molecular Formula C13H11Cl3Si
Molecular Weight 301.7 g/mol
IUPAC Name benzhydryl(trichloro)silane
Standard InChI InChI=1S/C13H11Cl3Si/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Standard InChI Key FIEBTXPFGLSBBJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](Cl)(Cl)Cl
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](Cl)(Cl)Cl

Introduction

Benzene, 1,1'-[(trichlorosilyl)methylene]bis-, also known as benzhydryl(trichloro)silane, is an organosilicon compound with the chemical formula C13H11Cl3Si. It is a colorless to light yellow liquid that is highly reactive and sensitive to moisture. This compound is widely used in organic synthesis, particularly as a reagent and intermediate in the production of various silicon-containing compounds.

Synthesis Methods

Benzene, 1,1'-[(trichlorosilyl)methylene]bis- is typically synthesized by the reaction of diphenylmethylmagnesium bromide with trichlorosilane. The process involves the following steps:

  • Formation of Diphenylmethylmagnesium Bromide: This is achieved by reacting bromobenzene with magnesium in the presence of anhydrous ether.

  • Reaction with Trichlorosilane: The diphenylmethylmagnesium bromide is then reacted with trichlorosilane to produce trichloro(diphenylmethyl)silane.

Chemical Reactions

This compound undergoes various types of chemical reactions, including:

  • Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

  • Reduction: Can be reduced to form silanes using reducing agents such as lithium aluminum hydride.

  • Substitution: Undergoes nucleophilic substitution reactions with nucleophiles like alcohols, amines, and thiols.

Reaction TypeReagents/ConditionsMajor Products
HydrolysisWater or aqueous solutionsSilanols and HCl
ReductionLithium aluminum hydrideSilanes
SubstitutionNucleophiles (alcohols, amines, thiols)Various organosilicon compounds

Applications in Research and Industry

Benzene, 1,1'-[(trichlorosilyl)methylene]bis- has a wide range of applications:

  • Chemistry: Used as a reagent in organic synthesis for the preparation of silicon-containing compounds.

  • Biology: Employed in the modification of biomolecules and surfaces for biological studies.

  • Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon compounds.

  • Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Biological Activity

Research indicates that Benzene, 1,1'-[(trichlorosilyl)methylene]bis- may exhibit cytotoxic effects and influence various biological pathways. The mechanisms through which it exerts its effects are not fully elucidated but may include reactive oxygen species (ROS) generation, DNA interaction, and enzyme inhibition.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Comparative Analysis with Similar Compounds

Benzene, 1,1'-[(trichlorosilyl)methylene]bis- can be compared with other similar compounds such as trichlorosilane and methyltrichlorosilane. Its unique structure imparts distinct reactivity and properties, making it valuable in specialized applications.

Compound NameCytotoxicityGenotoxicity
BenzeneModerateHigh
Trichloroacetic acidHighModerate
Benzene, 1,1'-[(trichlorosilyl)methylene]bis-Potential cytotoxicityPotential genotoxicity

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